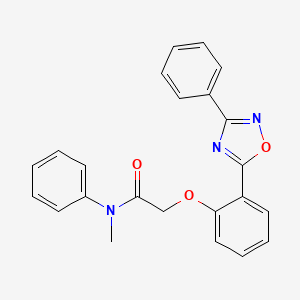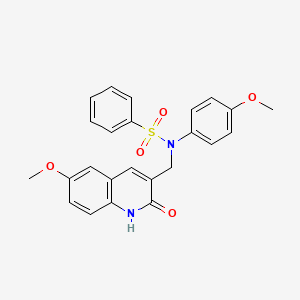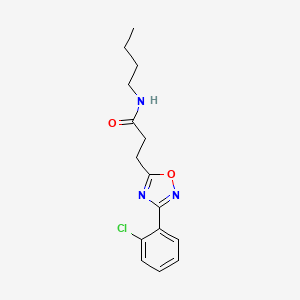
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been widely studied for its potential use in scientific research. It is known for its ability to modulate the activity of certain proteins in the body, which makes it a promising candidate for a variety of applications. In
作用机制
The mechanism of action of N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the modulation of the activity of certain proteins in the body, including the cannabinoid receptor CB1. This compound binds to the receptor and modulates its activity, which can result in a variety of physiological effects, including pain relief, appetite suppression, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the cannabinoid receptor CB1, which can result in pain relief, appetite suppression, and mood regulation. This compound has also been shown to have potential neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its ability to modulate the activity of certain proteins, which can be useful for studying physiological processes. However, one of the limitations of using this compound is that it may have off-target effects, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for the study of N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is the development of more selective compounds that target specific proteins in the body. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the compound's mechanism of action and its potential off-target effects.
合成方法
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of butylamine with 2-chlorobenzoyl chloride, followed by reaction with 1,2,4-oxadiazole-5-carboxylic acid. Other methods include the reaction of 2-chlorobenzohydrazide with butyl isocyanate, followed by reaction with acetic anhydride and 1,2,4-oxadiazole-5-carboxylic acid.
科学研究应用
N-butyl-3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use in a variety of scientific research applications. It has been shown to modulate the activity of certain proteins, including the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-butyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-3-10-17-13(20)8-9-14-18-15(19-21-14)11-6-4-5-7-12(11)16/h4-7H,2-3,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLASAWGWQIMMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)


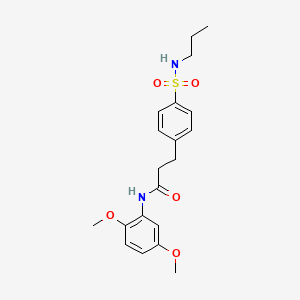
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703947.png)
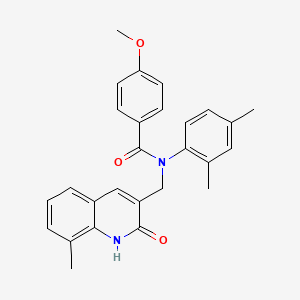
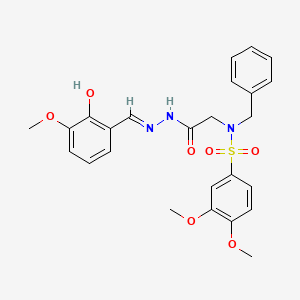
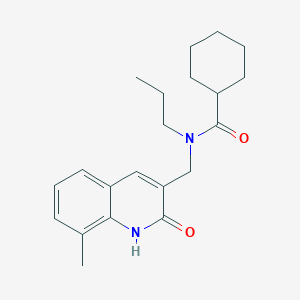

![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)
